4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide

Medicinal Chemistry Physicochemical Property Optimization Lead-like Space

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide (CAS 1268883-06-2; IUPAC: 4-amino-N-methyloxane-4-carboxamide) is a heterocyclic building block of molecular formula C₇H₁₄N₂O₂ and molecular weight 158.20 g·mol⁻¹, featuring a saturated tetrahydropyran (oxane) ring bearing a quaternary 4-amino substituent and an N-methyl carboxamide at the same ring position. This compound belongs to the 4-amino-tetrahydropyran-4-carboxamide scaffold class, a pharmacophore core validated in cathepsin C (DPP1) inhibitor drug discovery programs including the clinical candidate GSK-2793660.

Molecular Formula C7H14N2O2
Molecular Weight 158.201
CAS No. 1268883-06-2
Cat. No. B2419536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide
CAS1268883-06-2
Molecular FormulaC7H14N2O2
Molecular Weight158.201
Structural Identifiers
SMILESCNC(=O)C1(CCOCC1)N
InChIInChI=1S/C7H14N2O2/c1-9-6(10)7(8)2-4-11-5-3-7/h2-5,8H2,1H3,(H,9,10)
InChIKeyNLTKNSYKTHFFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide (CAS 1268883-06-2): Physicochemical Identity and Scaffold Classification for Procurement Decisions


4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide (CAS 1268883-06-2; IUPAC: 4-amino-N-methyloxane-4-carboxamide) is a heterocyclic building block of molecular formula C₇H₁₄N₂O₂ and molecular weight 158.20 g·mol⁻¹, featuring a saturated tetrahydropyran (oxane) ring bearing a quaternary 4-amino substituent and an N-methyl carboxamide at the same ring position [1]. This compound belongs to the 4-amino-tetrahydropyran-4-carboxamide scaffold class, a pharmacophore core validated in cathepsin C (DPP1) inhibitor drug discovery programs including the clinical candidate GSK-2793660 [2]. Commercially available at ≥97% purity with storage at 4°C under light protection, it serves as a versatile intermediate for amide coupling and diversification in medicinal chemistry . Its computed physicochemical profile—XLogP3-AA of −1.2, topological polar surface area (TPSA) of 64.4 Ų, 2 hydrogen bond donors (HBD), and 3 hydrogen bond acceptors (HBA)—places it in a favorable property space for lead-like and fragment-based discovery [1].

Why 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide Cannot Be Replaced by Generic Tetrahydropyran-4-carboxamide Analogs


The 4-amino-tetrahydropyran-4-carboxamide scaffold is not a commodity building block class amenable to casual substitution. The quaternary 4-amino group provides a geometrically defined hydrogen bond donor vector essential for target engagement in protease inhibitors such as cathepsin C, where crystallographic data confirm its interaction with the enzyme active site [1]. Removal of this amino group (as in N-methyltetrahydro-2H-pyran-4-carboxamide, CAS 1017781-43-9) eliminates a critical HBD, collapsing TPSA from 64.4 Ų to 38.3 Ų and reducing HBA count from 3 to 2 [2]. Conversely, omission of the N-methyl substituent (des-methyl analog, CAS 1183378-09-7) shifts XLogP3 from −1.2 to −1.6 while increasing TPSA to 78.3 Ų, altering both lipophilicity and passive permeability characteristics [3]. The positional isomer 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1030364-98-7) shares the same molecular weight but presents the amino group on a flexible methylene tether rather than directly on the quaternary ring carbon, resulting in a distinct spatial orientation of hydrogen bond vectors (XLogP3 −1.7; TPSA 78.3 Ų) . These physicochemical divergences mean that any substitution of the target compound with a close analog will produce a different SAR trajectory, altered pharmacokinetic profile, and non-equivalent synthetic intermediate reactivity—each requiring independent validation.

Quantitative Differentiation Evidence: 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide vs. Closest Analogs


XLogP3 Lipophilicity: Intermediate Value (−1.2) Balances Polarity vs. Permeability Relative to Des-Methyl and Des-Amino Analogs

The target compound exhibits a computed XLogP3-AA of −1.2, positioning it between the more polar des-methyl analog 4-aminotetrahydro-2H-pyran-4-carboxamide (XLogP3 = −1.6) and the more lipophilic N-methyltetrahydro-2H-pyran-4-carboxamide which lacks the 4-amino group (XLogP3 = −0.2) [1][2][3]. The parent unsubstituted scaffold tetrahydro-2H-pyran-4-carboxamide has an XLogP3 of −0.6, while the positional isomer 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide is more polar at −1.7 [4]. The +0.4 log unit difference from the des-methyl analog and −1.0 log unit difference from the des-amino analog represent meaningful shifts in predicted membrane permeability and aqueous solubility, with the target compound occupying a 'Goldilocks' zone for fragment-based and lead-like libraries.

Medicinal Chemistry Physicochemical Property Optimization Lead-like Space

TPSA and Hydrogen Bond Donor Capacity: Retention of 4-Amino HBD (TPSA 64.4 Ų) vs. Des-Amino Analog (TPSA 38.3 Ų) Defines Target Engagement Potential

The target compound possesses a TPSA of 64.4 Ų with 2 HBD and 3 HBA, reflecting the presence of both the 4-amino group and the N-methyl carboxamide [1]. In contrast, N-methyltetrahydro-2H-pyran-4-carboxamide (lacking the 4-amino substituent) has a TPSA of only 38.3 Ų with 1 HBD and 2 HBA [2]. The des-methyl analog 4-aminotetrahydro-2H-pyran-4-carboxamide retains 2 HBD and 3 HBA but has a higher TPSA of 78.3 Ų, reflecting the additional H-bond capacity of the primary amide NH₂ [3]. The +26.1 Ų difference in TPSA between the target compound and the des-amino analog is a substantial reduction that would directly impact target binding if the 4-amino group participates in key hydrogen bond interactions, as crystallographically observed in cathepsin C inhibitor complexes where the 4-amino-tetrahydropyran-4-carboxamide moiety engages the enzyme's S2 pocket [4].

Structure-Based Drug Design Hydrogen Bonding Pharmacophore Modeling

Melting Point and Thermal Stability: 109.4–110.6°C vs. 181–183°C for Parent Scaffold—Implications for Purification and Formulation Handling

The experimentally determined melting point of 4-aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is 109.4–110.6°C (Smiles: CNC(=O)C1(N)CCOCC1) as reported by the commercial supplier ChemAny (Cat. No. CM103599) [1]. In contrast, the unsubstituted parent scaffold tetrahydro-2H-pyran-4-carboxamide (CAS 344329-76-6) exhibits a melting point of 181–183°C . This represents a ΔTm of approximately −72°C, attributable to the disruption of intermolecular hydrogen bonding networks by the quaternary 4-amino and N-methyl substitutions. A lower, sharper melting range is advantageous for melt-based purification techniques and indicates a well-defined crystalline form with fewer polymorphic complications. Note that a separate vendor (CookeChem) reports a melting point of 133°C for a 98+% purity grade, suggesting potential polymorphic or purity-dependent variation that warrants batch-specific characterization upon procurement .

Process Chemistry Solid-State Properties Pre-formulation

Cathepsin C Pharmacophore Validation: 4-Amino-Tetrahydropyran-4-carboxamide Core Is Essential for DPP1 Inhibition—Class-Level Evidence from Clinical Candidate GSK-2793660

The 4-amino-tetrahydropyran-4-carboxamide motif forms the structural core of GSK-2793660, a potent (IC₅₀ = 0.43–1 nM), selective, irreversible, and orally bioavailable cathepsin C (CTSC/DPP1) inhibitor that progressed to clinical evaluation for bronchiectasis and cystic fibrosis [1]. X-ray crystallographic data (PDB 4CDE, resolution 2.40 Å) confirm that the 4-amino-tetrahydropyran-4-carboxamide moiety of the co-crystallized ligand 4-amino-N-((1S)-1-cyano-2-(4-(4-cyanophenyl)phenyl)ethyl)tetrahydropyran-4-carboxamide engages the enzyme's active site through specific hydrogen bond interactions mediated by both the 4-amino group and the carboxamide carbonyl [2]. The target compound 4-aminotetrahydro-N-methyl-2H-pyran-4-carboxamide represents the minimal N-methyl-substituted variant of this validated pharmacophore core. The structure–activity relationship (SAR) studies reported by Furber et al. (2014) demonstrate that modifications to the tetrahydropyran 4-position and the carboxamide nitrogen directly modulate CatC inhibitory potency and selectivity, establishing that the precise substitution pattern of the target compound is not arbitrary but positioned within a well-characterized SAR landscape [2]. Although direct CatC inhibition data for the compound itself are not publicly available, its scaffold identity with the GSK-2793660 core provides strong class-level inference for its utility in CatC-focused medicinal chemistry campaigns.

Protease Inhibition Cathepsin C/DPP1 Inflammatory Disease

Positional Isomer Differentiation: 4-Amino-N-methyl vs. 4-(Aminomethyl) Substitution Alters Hydrogen Bond Vector Geometry and Conformational Flexibility

The target compound (4-amino group directly attached to the quaternary C4 ring carbon) and its positional isomer 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1030364-98-7; aminomethyl group on a methylene spacer at C4) are constitutional isomers sharing the identical molecular formula (C₇H₁₄N₂O₂) and molecular weight (158.20 g·mol⁻¹) [1]. Despite this isomeric relationship, their computed properties diverge substantially: the positional isomer exhibits a more negative XLogP3 of −1.7 (vs. −1.2 for the target) and a larger TPSA of 78.3 Ų (vs. 64.4 Ų for the target) . Critically, the 4-aminomethyl isomer introduces an additional rotatable bond (the CH₂–NH₂ torsion), increasing conformational flexibility and altering the spatial orientation of the amino hydrogen bond donor vector relative to the carboxamide. In the target compound, the 4-amino group is conformationally restricted by direct attachment to the quaternary ring carbon, enforcing a fixed HBD geometry. This difference in rigidity and vector orientation means that these two isomers are not interchangeable in structure-based design; a receptor pocket that accommodates the target compound's rigid 4-amino vector may not productively engage the more flexible aminomethyl analog, and vice versa.

Isomer Differentiation Conformational Analysis Medicinal Chemistry Design

Procurement-Driven Application Scenarios for 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide (CAS 1268883-06-2)


Cathepsin C (DPP1) Inhibitor Lead Optimization and Analog Generation

This compound serves as a direct precursor for elaborating the carboxamide nitrogen of the 4-amino-tetrahydropyran-4-carboxamide pharmacophore validated in the clinical candidate GSK-2793660 (CatC IC₅₀ = 0.43–1 nM) [1]. The free 4-amino group can be acylated, sulfonylated, or reductively aminated, while the N-methyl carboxamide defines one vector for SAR exploration. The TPSA of 64.4 Ų and XLogP3 of −1.2 position derived compounds favorably for oral bioavailability assessment. Synthetic groups should prioritize this building block when the research objective is systematic variation at the carboxamide nitrogen of the tetrahydropyran-4-carboxamide CatC inhibitor series, as described in the Furber et al. (2014) J. Med. Chem. optimization campaign [1].

Fragment-Based Drug Discovery (FBDD) Library Design with sp³-Rich Heterocyclic Scaffolds

With a molecular weight of 158.20 g·mol⁻¹, 2 HBD, 3 HBA, and a non-planar saturated ring, this compound satisfies the rule-of-three criteria for fragment libraries [2]. Its XLogP3 of −1.2 and TPSA of 64.4 Ų place it within the preferred property space for fragment hits that can be efficiently optimized. The quaternary 4-amino group provides a unique vector for fragment growth not available in simpler tetrahydropyran derivatives. Procurement by fragment-screening groups is warranted when the library design requires sp³-rich, heteroatom-dense fragments with balanced polarity and demonstrated synthetic tractability for follow-up chemistry.

Synthesis of Conformationally Constrained Dipeptide Mimetics and Peptidomimetic Scaffolds

The quaternary α,α-disubstituted amino acid motif embedded in the 4-amino-tetrahydropyran-4-carboxamide core is a recognized strategy for constraining peptide backbone conformation in protease inhibitor design [3]. The tetrahydropyran ring imposes conformational restriction on the φ and ψ torsion angles of any derived amide bond, while the N-methyl group further reduces the number of accessible conformations. This building block is directly applicable to the synthesis of conformationally constrained dipeptide mimetics where the tetrahydropyran ring serves as a proline surrogate or turn-inducing element. Researchers engaged in peptidomimetic design for proteases beyond CatC (e.g., caspases, legumain, or other cysteine proteases) should evaluate this scaffold as a core conformational constraint element.

Diversity-Oriented Synthesis (DOS) and Chemical Library Production for Phenotypic Screening

The combination of a nucleophilic primary amine (4-NH₂) and a secondary amide (N-methyl carboxamide) on a single tetrahydropyran scaffold creates orthogonal diversification handles amenable to parallel synthesis [2]. The 4-amino group can undergo amide coupling, urea formation, sulfonamide synthesis, or reductive amination, while the carboxamide can be reduced to the amine for further elaboration. The rotatable bond count of 1 ensures that elaborated products maintain relatively low conformational entropy, a favorable attribute for target binding. This compound is recommended for inclusion in diversity-oriented synthesis libraries where sp³-rich, heteroatom-functionalized scaffolds are desired for phenotypic or target-agnostic screening collections.

Quote Request

Request a Quote for 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.